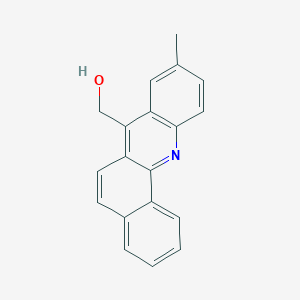

7-Hydroxymethyl-9-methylbenz(c)acridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

160543-00-0 |

|---|---|

Molecular Formula |

C19H15NO |

Molecular Weight |

273.3 g/mol |

IUPAC Name |

(9-methylbenzo[c]acridin-7-yl)methanol |

InChI |

InChI=1S/C19H15NO/c1-12-6-9-18-16(10-12)17(11-21)15-8-7-13-4-2-3-5-14(13)19(15)20-18/h2-10,21H,11H2,1H3 |

InChI Key |

DNSLRLGSGNTPAQ-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C=C1)N=C3C(=C2CO)C=CC4=CC=CC=C43 |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C3C(=C2CO)C=CC4=CC=CC=C43 |

Other CAS No. |

160543-00-0 |

Synonyms |

7-HYDROXYMETHYL-9-METHYLBENZ[C]ACRIDINE |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis pathway of 7-Hydroxymethyl-9-methylbenz(c)acridine

An in-depth technical guide on the synthesis of 7-Hydroxymethyl-9-methylbenz(c)acridine, prepared for researchers, scientists, and drug development professionals. This document outlines a proposed synthetic pathway, including detailed experimental protocols and relevant data, based on established chemical principles for the formation of acridine derivatives and the selective oxidation of benzylic methyl groups.

Abstract

This technical guide details a proposed two-step synthesis for this compound. The synthesis commences with the formation of the precursor, 7,9-dimethylbenz(c)acridine, via a Friedländer annulation reaction. This is followed by a selective enzymatic oxidation of one of the methyl groups to yield the final hydroxymethyl product. This guide provides the necessary experimental details, quantitative data, and visual representations of the synthetic pathway to enable replication and further investigation by researchers in the field of medicinal chemistry and drug development.

Introduction

Benz(c)acridine derivatives are a class of polycyclic aromatic hydrocarbons that have garnered significant interest in medicinal chemistry due to their potential as DNA intercalating agents and their applications in anticancer research. The functionalization of the benz(c)acridine core, particularly with hydroxymethyl groups, can significantly influence the compound's biological activity, solubility, and metabolic stability. This guide focuses on the synthesis of a specific derivative, this compound, providing a comprehensive overview of a feasible synthetic route.

Proposed Synthesis Pathway

The synthesis of this compound is proposed to proceed through a two-step pathway, as illustrated below. The initial step involves the synthesis of the key intermediate, 7,9-dimethylbenz(c)acridine, followed by a selective oxidation to introduce the hydroxymethyl group.

Diagram of the Proposed Synthesis Pathway

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for the proposed synthesis.

Step 1: Synthesis of 7,9-Dimethylbenz(c)acridine

This step employs the Friedländer annulation, a classic method for the synthesis of quinolines and related heterocyclic systems.

Reaction: Condensation of 2-amino-m-xylene with 2-naphthol in the presence of an acid catalyst.

Experimental Workflow:

Caption: Workflow for the synthesis of 7,9-dimethylbenz(c)acridine.

Detailed Protocol:

-

In a 250 mL three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, combine 2-amino-m-xylene (1.0 eq) and 2-naphthol (1.0 eq).

-

Cool the flask in an ice bath and add concentrated sulfuric acid (2.0 eq) dropwise with constant stirring.

-

After the addition is complete, slowly heat the reaction mixture to 130-140°C and maintain it under reflux for 4-6 hours.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) using a hexane:ethyl acetate (8:2) solvent system.

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the acidic solution by the slow addition of a 10% sodium hydroxide solution until a pH of 8-9 is reached.

-

Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude solid by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford pure 7,9-dimethylbenz(c)acridine.

Quantitative Data:

| Parameter | Value |

| Molar Ratio (Reactants) | 1:1 |

| Reaction Temperature | 130-140°C |

| Reaction Time | 4-6 hours |

| Expected Yield | 60-70% |

Step 2: Selective Oxidation to this compound

This step utilizes an enzymatic oxidation to achieve selective hydroxylation of one of the methyl groups. Laccases are enzymes known to catalyze the oxidation of a wide range of organic substrates, including the benzylic oxidation of methylarenes.

Reaction: Laccase-mediated oxidation of 7,9-dimethylbenz(c)acridine in the presence of oxygen.

Experimental Workflow:

Caption: Workflow for the selective oxidation to the final product.

Detailed Protocol:

-

Dissolve 7,9-dimethylbenz(c)acridine (1.0 eq) in a sodium acetate buffer (pH 5.0) containing a co-solvent such as dimethyl sulfoxide (DMSO) to ensure solubility.

-

Add a commercially available laccase from Trametes versicolor (e.g., 10 U/mg of substrate) to the solution.

-

Incubate the reaction mixture at 30-37°C with gentle shaking and a continuous supply of oxygen (e.g., by bubbling air through the solution).

-

Monitor the formation of the product by high-performance liquid chromatography (HPLC) with UV detection.

-

Once the reaction has reached the desired conversion, terminate the reaction by adding a water-miscible organic solvent like acetonitrile to precipitate the enzyme.

-

Centrifuge the mixture to remove the precipitated enzyme.

-

Extract the supernatant with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by preparative HPLC to isolate this compound.

Quantitative Data:

| Parameter | Value |

| pH | 5.0 |

| Temperature | 30-37°C |

| Reaction Time | 24-48 hours |

| Expected Yield | 40-50% |

Conclusion

This technical guide presents a viable and detailed synthetic pathway for this compound. The proposed route, combining a classic heterocyclic synthesis with a modern enzymatic oxidation, offers a targeted approach to this valuable compound. The provided experimental protocols and quantitative data serve as a solid foundation for researchers to undertake the synthesis and further explore the therapeutic potential of this and related benz(c)acridine derivatives. Further optimization of reaction conditions, particularly for the enzymatic step, may lead to improved yields and selectivity.

7-Hydroxymethyl-9-methylbenz(c)acridine CAS number and molecular weight

Technical Guide: 7-Hydroxymethyl-9-methylbenz(c)acridine and Its Isomer 9-Hydroxymethyl-7-methylbenz(c)acridine

Disclaimer: Initial searches for "this compound" did not yield a specific CAS number or molecular weight, suggesting it may be a less common or differently named compound. This guide will focus on the closely related and cataloged isomer, 9-Hydroxymethyl-7-methylbenz(c)acridine , for which verifiable data is available.

Core Compound Identification

This technical guide provides an in-depth overview of 9-Hydroxymethyl-7-methylbenz(c)acridine, a heterocyclic aromatic compound belonging to the acridine family. Acridine derivatives are of significant interest to researchers and drug development professionals due to their diverse biological activities, including potential applications in oncology.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight |

| 9-Hydroxymethyl-7-methylbenz(c)acridine | 160543-02-2 | C19H15NO | 273.33 g/mol |

Synthesis of Acridine Derivatives

a) Bernthsen Acridine Synthesis: This method involves the condensation of a diphenylamine with a carboxylic acid in the presence of a dehydrating agent like zinc chloride at high temperatures.[1][2]

b) Friedlander Synthesis: This approach involves the reaction of an o-aminobenzaldehyde or ketone with a compound containing a reactive methylene group (e.g., cyclohexanone) to form the quinoline ring system, which is a core component of the acridine structure.[1][2]

Illustrative Synthetic Workflow:

Below is a generalized workflow for the synthesis of a substituted acridine, which could be adapted for 9-Hydroxymethyl-7-methylbenz(c)acridine.

References

Spectroscopic and Metabolic Profile of Benz(c)acridine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a technical overview of the spectroscopic characterization and metabolic pathways of benz(c)acridine derivatives, with a specific focus on 7-Hydroxymethyl-9-methylbenz(c)acridine. Due to the absence of publicly available spectroscopic data for this specific compound, this guide presents generalized experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis. Furthermore, it details the known metabolic pathways of the closely related precursor, 7-methylbenz(c)acridine, offering insights into the probable metabolic fate of its hydroxylated and methylated analogue. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and preclinical evaluation of novel benz(c)acridine-based compounds.

Introduction

Benz(c)acridines are a class of polycyclic aromatic hydrocarbons containing a nitrogen atom within their fused ring system. These compounds and their derivatives are of significant interest in medicinal chemistry and toxicology due to their diverse biological activities, which include potential carcinogenic and mutagenic properties. The substitution pattern on the benz(c)acridine core profoundly influences its chemical properties and biological interactions. The presence of hydroxymethyl and methyl groups, as in this compound, is anticipated to modulate its metabolic profile and subsequent biological effects. A thorough spectroscopic characterization is paramount for the unambiguous identification and quality control of such novel chemical entities.

Spectroscopic Characterization: Methodologies and Expected Data

While specific data for this compound is not available, the following sections outline standard protocols for acquiring NMR, IR, and MS data for a novel benz(c)acridine derivative and provide expected spectral characteristics based on the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR would be essential.

2.1.1. Experimental Protocol for NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the compound's solubility and the desired chemical shift window.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical spectral width: -2 to 12 ppm.

-

Number of scans: 16-64, depending on sample concentration.

-

A relaxation delay of 1-2 seconds is typically sufficient.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical spectral width: 0 to 200 ppm.

-

A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of ¹³C.

-

-

2D NMR Experiments: To aid in structural assignment, perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish long-range proton-carbon connectivities.

2.1.2. Expected NMR Spectral Data

The following table summarizes the anticipated chemical shift ranges for the key functional groups in this compound.

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic Protons | 7.0 - 9.0 | 120 - 150 |

| Hydroxymethyl (-CH₂OH) | 4.5 - 5.5 | 60 - 70 |

| Methyl (-CH₃) | 2.0 - 3.0 | 15 - 25 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which induces molecular vibrations.

2.2.1. Experimental Protocol for IR Analysis

-

Sample Preparation:

-

Solid Samples (KBr Pellet): Mix a small amount of the compound (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

-

Thin Film (for soluble solids or liquids): Dissolve the compound in a volatile solvent, deposit a drop onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the pure KBr pellet/salt plate).

-

Place the sample in the spectrometer and acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Typical spectral range: 4000 - 400 cm⁻¹.

-

2.2.2. Expected IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| O-H (Hydroxymethyl) | Stretching | 3200 - 3600 (broad) |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic) | Stretching | 2850 - 3000 |

| C=C and C=N (Aromatic Rings) | Stretching | 1450 - 1650 |

| C-O (Hydroxymethyl) | Stretching | 1000 - 1260 |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

2.3.1. Experimental Protocol for MS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (typically 1 µg/mL to 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

-

Ionization Method: Electrospray ionization (ESI) is a common soft ionization technique suitable for polar molecules like benz(c)acridine derivatives.

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) coupled to a liquid chromatography system (LC-MS) for sample introduction and purification.

-

Data Acquisition:

-

Infuse the sample solution directly into the mass spectrometer or inject it onto an LC column.

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

The exact mass of the molecular ion should be determined to aid in the confirmation of the elemental composition.

-

Tandem mass spectrometry (MS/MS) can be performed by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions, which can provide structural information.

-

2.3.2. Expected Mass Spectrometric Data

| Analysis | Expected Result for C₁₉H₁₅NO |

| Molecular Formula | C₁₉H₁₅NO |

| Monoisotopic Mass | 273.1154 u |

| Primary Ion (ESI+) | [M+H]⁺ at m/z 274.1227 |

Metabolic Pathways of Benz(c)acridine Derivatives

The metabolism of benz(c)acridines is a critical area of study, as metabolic activation is often a prerequisite for their biological, and potentially toxic, effects. While the specific metabolic pathway of this compound has not been elucidated, the metabolism of the parent compound, 7-methylbenz(c)acridine (7-MBAC), has been investigated and provides a valuable model.[1]

Metabolism of 7-MBAC primarily occurs in the liver and involves oxidation reactions catalyzed by cytochrome P450 enzymes. The major metabolic transformations include:

-

Oxidation of the Methyl Group: The methyl group at position 7 can be oxidized to a hydroxymethyl group, forming 7-hydroxymethylbenz(c)acridine (7-OHMBAC).[1]

-

Arene Epoxidation: The aromatic rings can be oxidized to form epoxides, which are then hydrolyzed by epoxide hydrolase to yield dihydrodiols. For 7-MBAC, dihydrodiol formation has been observed at the 5,6- and 8,9-positions.[1]

Based on this, a putative metabolic pathway for 7-methylbenz(c)acridine can be proposed.

References

An In-depth Technical Guide on the Solubility and Stability of 7-Hydroxymethyl-9-methylbenz(c)acridine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of November 2025, specific experimental data on the solubility and stability of 7-Hydroxymethyl-9-methylbenz(c)acridine is not extensively available in public literature. This guide provides a comprehensive framework based on the known properties of analogous acridine derivatives and outlines the standard experimental protocols required to determine these crucial physicochemical parameters. The quantitative data presented herein is illustrative and intended to serve as a template for data presentation.

Introduction

This compound is a heterocyclic aromatic compound belonging to the acridine family. Acridine derivatives are a significant class of compounds in medicinal chemistry, with many exhibiting a wide range of biological activities, including anticancer and antimicrobial properties.[1][2] The planar structure of the acridine ring system allows these molecules to intercalate into DNA, a primary mechanism for their therapeutic effects.[3][4] The solubility and stability of any new chemical entity, such as this compound, are fundamental parameters that influence its biological activity, formulation development, and overall therapeutic potential.

The presence of a hydroxymethyl group is expected to increase the polarity and potential for hydrogen bonding compared to the parent benz(c)acridine structure, which may enhance its aqueous solubility. Conversely, the methyl group and the large aromatic system contribute to its lipophilicity. Therefore, a comprehensive understanding of its solubility in various solvents and its stability under different environmental conditions is critical for its advancement as a potential therapeutic agent.

Predicted Physicochemical Properties

Based on its structure, the following general properties can be anticipated for this compound:

-

Solubility: Likely to exhibit low solubility in aqueous solutions and higher solubility in organic solvents.[5] The solubility in polar organic solvents like ethanol and DMSO is expected to be significant.[5] Factors such as pH will likely influence its solubility in aqueous media due to the basic nature of the acridine nitrogen.[6]

-

Stability: The aromatic acridine core is generally stable. However, the hydroxymethyl group may be susceptible to oxidation. Degradation may also occur under exposure to high temperatures, extreme pH conditions, and UV light.[7]

Data Presentation: Solubility and Stability Profiles

The following tables provide a template for presenting solubility and stability data for this compound.

Table 1: Illustrative Equilibrium Solubility of this compound in Various Solvents

| Solvent | Temperature (°C) | Solubility (µg/mL) | Molar Solubility (µM) |

| Water | 25 | < 1 | < 3.5 |

| Phosphate Buffered Saline (PBS, pH 7.4) | 25 | 5 | 17.3 |

| Ethanol | 25 | 500 | 1730 |

| Methanol | 25 | 350 | 1211 |

| Dimethyl Sulfoxide (DMSO) | 25 | > 20,000 | > 69,180 |

| Acetonitrile | 25 | 150 | 519 |

| Dichloromethane | 25 | 800 | 2767 |

Table 2: Illustrative Stability of this compound in Aqueous Solution (pH 7.4) at Different Temperatures

| Time (days) | % Remaining (4°C) | % Remaining (25°C) | % Remaining (40°C) |

| 0 | 100.0 | 100.0 | 100.0 |

| 7 | 99.8 | 98.5 | 92.1 |

| 14 | 99.5 | 97.2 | 85.3 |

| 30 | 99.1 | 95.0 | 75.6 |

| 90 | 97.5 | 88.3 | 55.2 |

Table 3: Illustrative Photostability of this compound

| Condition | Duration (hours) | % Remaining |

| Dark Control (25°C) | 24 | 99.5 |

| ICH Option 2 (Cool White Light) | 24 | 85.2 |

| ICH Option 2 (UVA Light) | 24 | 90.7 |

Experimental Protocols

Detailed methodologies for determining the solubility and stability of this compound are provided below.

This method determines the thermodynamic solubility of a compound.[6][8]

Protocol:

-

Preparation: Add an excess amount of solid this compound to a series of vials containing the desired solvents (e.g., water, PBS, ethanol).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) using a mechanical shaker or rotator for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.[9]

-

Phase Separation: After equilibration, allow the samples to stand to permit the undissolved solid to sediment. Alternatively, centrifuge the samples at a high speed to pellet the excess solid.[10]

-

Sampling: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. Filtration through a low-binding filter (e.g., 0.22 µm PVDF) may also be used.

-

Quantification: Dilute the supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry (LC-MS).

-

Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

This high-throughput method is often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution.[11][12]

Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution into an aqueous buffer (e.g., PBS, pH 7.4).

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 1-2 hours).

-

Precipitation Detection: Measure the turbidity of each well using a nephelometer or by assessing the absorbance at a wavelength where the compound does not absorb (e.g., 650 nm). The concentration at which precipitation is first observed is considered the kinetic solubility.

-

Alternative Quantification (Direct UV/LC-MS): After incubation, filter the solutions to remove any precipitate. The concentration of the compound in the filtrate is then determined by UV-spectroscopy or LC-MS.[11][12]

This protocol assesses the chemical stability of the compound under various conditions, following guidelines such as those from the International Council for Harmonisation (ICH).[13][14]

Protocol:

-

Solution Preparation: Prepare solutions of this compound at a known concentration in different media (e.g., aqueous buffers of varying pH, organic solvents).

-

Stress Conditions: Aliquot the solutions into vials and expose them to a range of stress conditions:

-

Temperature: Store samples at various temperatures (e.g., 4°C, 25°C, 40°C, 60°C).[14]

-

pH: Use buffers with a range of pH values (e.g., pH 2, 7.4, 9).

-

Light: Expose samples to controlled light conditions as per ICH Q1B guidelines (e.g., cool white fluorescent and near-ultraviolet lamps), with dark controls stored in parallel.

-

-

Time Points: At specified time intervals (e.g., 0, 24, 48, 72 hours for forced degradation; longer for long-term stability), withdraw samples from each condition.[13]

-

Analysis: Analyze the samples using a stability-indicating HPLC method capable of separating the parent compound from any degradation products.

-

Data Evaluation: Quantify the amount of the parent compound remaining at each time point and identify and quantify any major degradation products.

Visualizations

Caption: Workflow for Equilibrium Solubility Determination.

References

- 1. Acridine as an Anti-Tumour Agent: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acridine Based N-Acylhydrazone Derivatives as Potential Anticancer Agents: Synthesis, Characterization and ctDNA/HSA Spectroscopic Binding Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Acridine-based DNA Bis-intercalating Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Drug-DNA intercalation: from discovery to the molecular mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. pharmatutor.org [pharmatutor.org]

- 7. neptjournal.com [neptjournal.com]

- 8. [Good laboratory practice of equilibrium solubility measurement] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. who.int [who.int]

- 10. Aqueous Solubility Assay - Enamine [enamine.net]

- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 12. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. japsonline.com [japsonline.com]

- 14. qlaboratories.com [qlaboratories.com]

Potential Biological Activities of Benz(c)acridine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benz(c)acridines, a class of polycyclic aromatic hydrocarbons containing a nitrogen atom, have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. This technical guide provides an in-depth overview of the current understanding of benz(c)acridine derivatives, with a particular focus on their potential as therapeutic agents. This document summarizes their anticancer and antimicrobial properties, delves into their mechanisms of action, presents quantitative biological data, and provides detailed experimental protocols for their evaluation. The information is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Introduction

The benz(c)acridine scaffold is a privileged structure in the design of biologically active compounds. Its planar aromatic system allows for intercalation into DNA, a mechanism central to the activity of many anticancer agents. Furthermore, substitutions on the benz(c)acridine core can modulate its physicochemical properties and biological targets, leading to a wide spectrum of activities, including anticancer, antimicrobial, and potential carcinogenic effects. This guide will explore these facets in detail, providing a comprehensive resource for the scientific community.

Anticancer Activity

Benz(c)acridine derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines. Their anticancer activity is often attributed to multiple mechanisms, including inhibition of tubulin polymerization, induction of apoptosis, and cell cycle arrest.

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity of selected benz(c)acridine derivatives against various human cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

| Compound | Cell Line | IC50 (µM) | Reference |

| Benzo[c]acridine-dione 4c | MCF-7 (Breast) | 12.85 ± 1.12 | [1][2] |

| A2780 (Ovarian) | 15.43 ± 1.56 | [1][2] | |

| HeLa (Cervical) | 24.32 ± 2.11 | [1][2] | |

| HepG2 (Liver) | 18.76 ± 1.87 | [1][2] | |

| DU145 (Prostate) | 20.14 ± 2.03 | [1][2] | |

| A549 (Lung) | 22.51 ± 2.43 | [1][2] | |

| PC3 (Prostate) | 19.87 ± 1.98 | [1][2] | |

| LNCaP (Prostate) | 21.34 ± 2.15 | [1][2] | |

| Benzo[c]acridine-dione 4g | MCF-7 (Breast) | 8.43 ± 0.98 | [1][2] |

| A2780 (Ovarian) | 10.21 ± 1.15 | [1][2] | |

| HeLa (Cervical) | 11.54 ± 1.23 | [1][2] | |

| HepG2 (Liver) | 9.87 ± 1.02 | [1][2] | |

| DU145 (Prostate) | 7.65 ± 0.87 | [1][2] | |

| A549 (Lung) | 13.21 ± 1.45 | [1][2] | |

| PC3 (Prostate) | 5.23 ± 0.65 | [1][2] | |

| LNCaP (Prostate) | 6.87 ± 0.76 | [1][2] | |

| Benzimidazole acridine 8l | K562 (Leukemia) | Not specified | [3] |

| HepG-2 (Liver) | Not specified | [3] | |

| Benzimidazole acridine 8m | SW480 (Colon) | 6.77 | |

| HCT116 (Colon) | 3.33 |

Mechanisms of Anticancer Action

Certain benz(c)acridine derivatives, such as compound 4g , have been shown to inhibit tubulin polymerization, a critical process for cell division.[1][2] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. The inhibitory effect is often compared to that of known tubulin inhibitors like colchicine.

Mechanism of tubulin polymerization inhibition by a benz(c)acridine derivative.

The planar structure of the benz(c)acridine ring system allows it to intercalate between the base pairs of DNA. This interaction can interfere with DNA replication and transcription, ultimately leading to cell death. Some derivatives also inhibit topoisomerases, enzymes that are essential for resolving DNA topological problems during various cellular processes. While some benz[a]acridines act as topoisomerase I poisons, the evaluated benz[c]acridine derivatives in one study did not show this activity.[4] However, other acridine derivatives have been shown to inhibit both topoisomerase I and II.

| Compound | DNA Binding Constant (Kb) (M-1) | Topoisomerase Inhibition | Reference |

| Acridine-thiazolidinone 2a-2c | 1.37 x 106 - 5.89 x 106 | Not specified | [5] |

| Acridine N-acylhydrazone 3b | 3.18 x 103 | Topoisomerase I/II | |

| Acridine N-acylhydrazone 3a, 3c, 3d | 1.01 x 103 - 1.70 x 103 | Topoisomerase I/II |

The benzimidazole acridine derivative 8m has been shown to induce apoptosis in human colon cancer cells through the generation of reactive oxygen species (ROS) and activation of the c-Jun N-terminal kinase (JNK) signaling pathway. This leads to the activation of both intrinsic and extrinsic apoptotic pathways.

ROS-JNK mediated apoptosis by a benzimidazole acridine derivative.

Antimicrobial Activity

Several benz(c)acridine derivatives have demonstrated moderate antibacterial activity against various bacterial strains, including Escherichia coli.[6]

Quantitative Antimicrobial Data

The following table summarizes the minimum inhibitory concentration (MIC) values for selected benz(c)acridine derivatives.

| Compound/Derivative Class | Bacterial Strain | MIC (µg/mL) | Reference |

| Benz(c)acridine derivatives | Escherichia coli K12 | Moderately active | [6] |

| Isonicotinic acid hydrazide derivatives 23-27 | S. aureus, B. subtilis, E. coli | 2.18 - 3.08 (µM) | [7] |

| 3H-imidazo[4,5-a]acridine amides | Gram-positive & Gram-negative strains | Similar to Ciprofloxacin |

Carcinogenic Potential

It is important to note that while some benz(c)acridine derivatives show promise as therapeutic agents, others have been identified as carcinogenic.[8] Specifically, 7-methyl-substituted benz(c)acridines have been shown to be carcinogenic.[8] This highlights the critical importance of structure-activity relationship studies to identify derivatives with potent therapeutic activity and minimal toxicity.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of benz(c)acridine derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

Workflow for the MTT cytotoxicity assay.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the benz(c)acridine derivatives for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: The IC50 value is calculated from the dose-response curve.

Cell Cycle Analysis by Flow Cytometry

Protocol:

-

Cell Treatment: Treat cells with the benz(c)acridine derivative at its IC50 concentration for a specified time.

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Apoptosis Assay (Annexin V-FITC/PI Staining)

Protocol:

-

Cell Treatment: Treat cells with the benz(c)acridine derivative for a specified time.

-

Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI).

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Tubulin Polymerization Assay

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing purified tubulin, GTP, and a fluorescence reporter in a buffer.

-

Compound Addition: Add the benz(c)acridine derivative or a control compound (e.g., colchicine) to the reaction mixture.

-

Fluorescence Monitoring: Monitor the change in fluorescence over time at 37°C. An increase in fluorescence indicates tubulin polymerization.

-

Data Analysis: Compare the polymerization curves of the treated samples to the control to determine the inhibitory effect of the compound.

Minimum Inhibitory Concentration (MIC) Determination

Protocol:

-

Serial Dilutions: Prepare a series of twofold dilutions of the benz(c)acridine derivative in a 96-well microtiter plate containing bacterial growth medium.

-

Inoculation: Inoculate each well with a standardized bacterial suspension.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Perspectives

Benz(c)acridine derivatives represent a promising class of compounds with significant potential for the development of novel anticancer and antimicrobial agents. Their diverse mechanisms of action, including tubulin polymerization inhibition, DNA intercalation, and induction of apoptosis through specific signaling pathways, offer multiple avenues for therapeutic intervention. However, the carcinogenic potential of some derivatives underscores the importance of careful structural modification and rigorous toxicological evaluation. Future research should focus on synthesizing new derivatives with improved efficacy and safety profiles, further elucidating their molecular mechanisms of action, and exploring their potential in combination therapies. The experimental protocols and quantitative data summarized in this guide provide a solid foundation for advancing the research and development of benz(c)acridine-based therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and biological evaluation of novel benzo[c]acridine-diones as potential anticancer agents and tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of benzimidazole acridine derivatives as potential DNA-binding and apoptosis-inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Substituted benz[a]acridines and benz[c]acridines as mammalian topoisomerase poisons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. DNA binding acridine-thiazolidinone agents affecting intracellular glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antimicrobial activity of phenothiazines, benzo[a]phenothiazines and benz[c]acridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Radical intensity and carcinogenic activity of benz[c]acridines - PubMed [pubmed.ncbi.nlm.nih.gov]

The Carcinogenic Potential of 7-Methylbenz[c]acridine and its Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methylbenz[c]acridine (7-MBC), a member of the polycyclic aromatic hydrocarbon (PAH) family, is a compound of significant toxicological interest. Its carcinogenic properties are not intrinsic but arise from metabolic activation to reactive intermediates that can interact with cellular macromolecules, primarily DNA. This technical guide provides an in-depth analysis of the carcinogenic potential of 7-MBC and its metabolites, summarizing key quantitative data, detailing experimental protocols, and visualizing the critical metabolic pathways involved in its activation to an ultimate carcinogen.

Introduction

Polycyclic aromatic hydrocarbons (PAHs) are a large class of organic compounds containing two or more fused aromatic rings. They are formed during the incomplete combustion of organic materials such as coal, oil, gas, and tobacco. Exposure to PAHs is a significant public health concern due to the carcinogenic and mutagenic properties of many of these compounds. 7-Methylbenz[c]acridine (7-MBC) is a methylated aza-aromatic hydrocarbon that has demonstrated carcinogenic activity in various experimental models. The carcinogenicity of 7-MBC is dependent on its metabolic conversion to reactive electrophiles that can form covalent adducts with DNA, leading to mutations and potentially initiating the process of carcinogenesis. Understanding the metabolic pathways and the biological activities of the resulting metabolites is crucial for assessing the risk associated with 7-MBC exposure and for the development of potential strategies for intervention.

Metabolic Activation of 7-Methylbenz[c]acridine

The metabolic activation of 7-MBC is a multi-step process primarily mediated by the cytochrome P450 monooxygenase system and epoxide hydrolase. The currently accepted pathway involves the formation of a proximate carcinogen, a dihydrodiol, which is then further oxidized to a highly reactive bay-region diol-epoxide, the ultimate carcinogen.

The initial step involves the oxidation of the 7-MBC molecule by cytochrome P450 enzymes to form an arene oxide. This epoxide can then be hydrolyzed by epoxide hydrolase to a trans-dihydrodiol. While several dihydrodiols can be formed, the trans-3,4-dihydro-3,4-dihydroxy-7-methylbenz[c]acridine (7-MBC-3,4-DHD) has been identified as the key proximate carcinogenic metabolite.[1][2] This metabolite is a precursor to the formation of a bay-region diol-epoxide.

The bay-region theory of PAH carcinogenesis posits that diol-epoxides in the bay-region of a polycyclic aromatic system are particularly reactive and carcinogenic. In the case of 7-MBC-3,4-DHD, a second epoxidation by cytochrome P450 enzymes in the 1,2-position results in the formation of a 1,2-epoxy-3,4-dihydroxy-1,2,3,4-tetrahydro-7-methylbenz[c]acridine, a bay-region diol-epoxide. This diol-epoxide exists as two stereoisomers: the syn- and anti-diastereomers. The anti-isomer has been shown to be a potent, direct-acting mutagen, suggesting it is the ultimate carcinogenic metabolite of 7-MBC.[2]

Figure 1: Metabolic activation pathway of 7-Methylbenz[c]acridine.

Quantitative Data on Carcinogenic and Mutagenic Potential

The carcinogenic and mutagenic activities of 7-MBC and its metabolites have been evaluated in various in vivo and in vitro test systems. The following tables summarize the key quantitative findings.

In Vivo Carcinogenicity Data

Tumorigenicity studies in mouse models have demonstrated the carcinogenic potential of 7-MBC and have highlighted the significantly greater activity of its 3,4-dihydrodiol metabolite.[1]

| Compound | Dose (µmol) | Tumor Model | Endpoint | Tumor Incidence/Yield | Reference |

| 7-Methylbenz[c]acridine | 0.15 - 0.75 | Mouse Skin (Initiation-Promotion) | Skin Papillomas | 4- to 6-fold less active than 3,4-dihydrodiol | [1] |

| 7-MBC-3,4-Dihydrodiol | 0.15 - 0.75 | Mouse Skin (Initiation-Promotion) | Skin Papillomas | 4- to 6-fold more active than 7-MBC | [1] |

| 7-Methylbenz[c]acridine | 0.35 (total) | Newborn Mouse | Lung & Liver Tumors | 8-fold fewer lung tumors and 9-fold fewer hepatic tumors than 3,4-dihydrodiol | [1] |

| 7-MBC-3,4-Dihydrodiol | 0.35 (total) | Newborn Mouse | Lung & Liver Tumors | 8-fold more lung tumors and 9-fold more hepatic tumors than 7-MBC | [1] |

In Vitro Mutagenicity Data

Mutagenicity assays, such as the Ames test using Salmonella typhimurium and the V79 cell assay in Chinese hamster lung fibroblasts, are critical for assessing the genotoxic potential of chemical compounds. Studies have shown that 7-MBC requires metabolic activation to induce mutations, and its bay-region diol-epoxide is a potent direct-acting mutagen.[2]

| Compound | Test System | Metabolic Activation (S9) | Result | Reference |

| 7-Methylbenz[c]acridine | Ames Test (TA100, TA102) | Required | Mutagenic | [3] |

| 7-MBC-3,4-Dihydrodiol | Ames Test | Required | Potent Mutagen | [2] |

| anti-1,2-epoxy-3,4-dihydroxy-1,2,3,4-tetrahydro-7-methylbenz[c]acridine | Ames Test | Not Required | Potent Mutagen | [2] |

| syn-1,2-epoxy-3,4-dihydroxy-1,2,3,4-tetrahydro-7-methylbenz[c]acridine | Ames Test | Not Required | Less Active Mutagen | [2] |

| 7-MBC-3,4-Dihydrodiol | V79 Cells | Required | Potent Mutagen | [2] |

| anti-1,2-epoxy-3,4-dihydroxy-1,2,3,4-tetrahydro-7-methylbenz[c]acridine | V79 Cells | Not Required | Potent Mutagen | [2] |

| syn-1,2-epoxy-3,4-dihydroxy-1,2,3,4-tetrahydro-7-methylbenz[c]acridine | V79 Cells | Not Required | Less Active Mutagen | [2] |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. This section outlines the core experimental protocols used in the assessment of the carcinogenic and mutagenic potential of 7-MBC and its metabolites.

In Vivo Carcinogenicity Assay in Mice

Objective: To determine the tumor-initiating activity of 7-MBC and its metabolites on mouse skin.

Procedure:

-

Animal Model: Female CD-1 mice, 7-9 weeks old.

-

Initiation: A single topical application of the test compound (dissolved in acetone) to the shaved dorsal skin. Doses typically range from 0.15 to 0.75 µmol.

-

Promotion: Beginning one week after initiation, twice-weekly applications of a tumor promoter, such as 12-O-tetradecanoylphorbol-13-acetate (TPA), are administered to the same area.

-

Observation: Animals are observed weekly for the appearance of skin papillomas for a period of 20-25 weeks.

-

Data Analysis: The number of papillomas per mouse and the percentage of tumor-bearing mice are recorded and statistically analyzed.

Ames Test (Bacterial Reverse Mutation Assay)

Objective: To assess the mutagenic potential of a compound by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Procedure:

-

Bacterial Strains: Histidine-requiring (his-) strains of S. typhimurium (e.g., TA98, TA100, TA102) are used.

-

Metabolic Activation: The test is performed with and without the addition of a liver homogenate fraction (S9 mix) from Aroclor- or 3-methylcholanthrene-induced rats or guinea pigs to provide metabolic activation.[2]

-

Exposure: The test compound, bacterial culture, and S9 mix (if applicable) are combined in molten top agar.

-

Plating: The mixture is poured onto minimal glucose agar plates.

-

Incubation: Plates are incubated at 37°C for 48-72 hours.

-

Data Analysis: The number of revertant colonies (his+) on each plate is counted. A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertants compared to the negative control.

Figure 2: Workflow for the Ames Test.

V79 Cell Mutagenicity Assay

Objective: To evaluate the mutagenic potential of a compound in a mammalian cell line by measuring the induction of mutations at a specific genetic locus.

Procedure:

-

Cell Line: Chinese hamster lung fibroblasts (V79 cells).

-

Metabolic Activation: Similar to the Ames test, the assay can be performed with or without an exogenous metabolic activation system (S9 mix).

-

Exposure: V79 cells are treated with various concentrations of the test compound for a defined period.

-

Expression Time: After treatment, the cells are cultured in a non-selective medium for a period to allow for the expression of any induced mutations.

-

Selection: The cells are then plated in a selective medium that allows only the mutant cells to grow (e.g., medium containing 6-thioguanine to select for HPRT-deficient mutants).

-

Data Analysis: The number of mutant colonies is counted, and the mutation frequency is calculated relative to the number of surviving cells.

Conclusion

The evidence strongly indicates that 7-methylbenz[c]acridine is a carcinogenic compound that requires metabolic activation to exert its genotoxic effects. The key metabolic pathway involves the formation of the proximate carcinogen, 7-MBC-3,4-dihydrodiol, which is subsequently converted to a highly reactive bay-region diol-epoxide. The anti-diastereomer of this diol-epoxide has been identified as a potent, direct-acting mutagen and is considered the ultimate carcinogenic metabolite of 7-MBC. Quantitative data from both in vivo and in vitro studies consistently demonstrate the high carcinogenic and mutagenic potential of these activated metabolites. This technical guide provides a comprehensive overview for researchers and professionals in the fields of toxicology and drug development, emphasizing the importance of understanding metabolic activation pathways in the assessment of chemical carcinogenesis.

References

- 1. High tumorigenicity of the 3,4-dihydrodiol of 7-methylbenz[c]acridine on mouse skin and in newborn mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 7-Methylbenz[c]acridine: mutagenicity of some of its metabolites and derivatives, and the identification of trans-7-methylbenz[c]-acridine-3,4-dihydrodiol as a microsomal metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Diverse mutagenicity of methylbenz[c]acridines in the direct Ames' Salmonella mutagenicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]

Literature review on the metabolism of 7-methylbenz[c]acridine.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the metabolism of 7-methylbenz[c]acridine (7-MBAC), a carcinogenic aza-aromatic hydrocarbon. The following sections detail the metabolic pathways, quantitative data from in vitro studies, and the experimental protocols utilized for the elucidation of its biotransformation.

Introduction to 7-Methylbenz[c]acridine Metabolism

7-Methylbenz[c]acridine is a weak carcinogen that requires metabolic activation to exert its biological effects.[1] The metabolism of 7-MBAC primarily occurs in the liver and involves a series of enzymatic reactions catalyzed by cytochrome P450 (CYP) enzymes.[2][3] These reactions lead to the formation of various metabolites, including hydroxylated derivatives and dihydrodiols, which can be further conjugated and excreted.[2] Understanding the metabolic fate of 7-MBAC is crucial for assessing its carcinogenic potential and for developing strategies to mitigate its toxicity.

Metabolic Pathways

The metabolism of 7-MBAC proceeds through several key pathways, primarily initiated by oxidation. The major metabolic routes include:

-

Hydroxylation of the Methyl Group: The methyl group at the 7-position is a primary target for hydroxylation, leading to the formation of 7-hydroxymethylbenz[c]acridine (7-OHMBAC).[1]

-

Arene Epoxidation: The aromatic rings of 7-MBAC undergo epoxidation at various positions, followed by enzymatic hydration to form dihydrodiols. The major dihydrodiols identified are the trans-5,6-dihydrodiol and the trans-8,9-dihydrodiol.[1][2]

-

Phenol Formation: Hydroxylation of the aromatic ring system can also lead to the formation of phenolic metabolites.

These primary metabolites can undergo further biotransformation, including conjugation with glucuronic acid or sulfate, to facilitate their excretion.[2]

Metabolic pathway of 7-methylbenz[c]acridine.

Quantitative Analysis of Metabolite Formation

The metabolic profile of 7-MBAC has been investigated in vitro using rat liver microsomes and isolated hepatocytes. The distribution of metabolites is significantly influenced by the induction of CYP enzymes with agents such as 3-methylcholanthrene (3-MC) and phenobarbital (PB).

Table 1: Metabolite Profile of 7-Methylbenz[c]acridine in Rat Liver Microsomes from 3-Methylcholanthrene-Induced Rats

| Metabolite | Percentage of Total Metabolites |

| 7-Hydroxymethylbenz[c]acridine | Major |

| trans-8,9-Dihydrodiol | Major |

| trans-5,6-Dihydrodiol | Major |

Data extracted from studies on 3-methylcholanthrene-induced rat liver microsomes. "Major" indicates that these were the primary metabolites identified, though specific percentages were not provided in the abstract.[1]

Table 2: Effect of Enzyme Inducers on the Total Metabolism of 7-Methylbenz[c]acridine in Isolated Rat Hepatocytes

| Inducer | Fold Increase in Total Metabolism |

| Phenobarbital | 2.85 |

| 3-Methylcholanthrene | 5.70 |

Data from a study using isolated rat hepatocytes, showing a significant increase in the overall metabolism of 7-MBAC upon pre-treatment with inducers.[2]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the literature on 7-MBAC metabolism.

In Vitro Metabolism with Rat Liver Microsomes

Objective: To identify and quantify the metabolites of 7-MBAC formed by rat liver microsomes.

Materials:

-

7-Methylbenz[c]acridine (7-MBAC)

-

Liver microsomes from untreated, phenobarbital-treated, or 3-methylcholanthrene-treated rats

-

NADPH generating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Organic solvents for extraction (e.g., ethyl acetate)

-

Internal standard for quantification

Procedure:

-

Incubation: A typical incubation mixture contains 7-MBAC, liver microsomes, and the NADPH generating system in a phosphate buffer. The reaction is initiated by the addition of the NADPH generating system and incubated at 37°C for a specified time.

-

Extraction: The reaction is terminated by the addition of a cold organic solvent, such as ethyl acetate. The mixture is vortexed and centrifuged to separate the organic and aqueous layers.

-

Analysis: The organic extract is evaporated to dryness, reconstituted in a suitable solvent, and analyzed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

References

- 1. Rat liver microsomal metabolites of 7-methylbenz[c]acridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The metabolism of the carcinogen 7-methylbenz[c]acridine by hepatocytes isolated from untreated and induced rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Dance of Acridine Compounds and DNA: A Technical Guide to Intercalation Mechanisms

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core mechanisms of DNA intercalation by acridine compounds, a class of molecules with significant therapeutic and research applications. By providing a comprehensive overview of the binding thermodynamics, kinetics, and structural consequences of these interactions, this document serves as a vital resource for professionals engaged in drug discovery and molecular biology. Detailed experimental protocols and visual representations of key processes are included to facilitate a deeper understanding and practical application of this knowledge.

The Core Mechanism: A Symphony of Molecular Interactions

DNA intercalation is a complex process where a planar molecule, in this case, an acridine derivative, inserts itself between the base pairs of the DNA double helix. This interaction is primarily non-covalent and is driven by a combination of forces, including van der Waals interactions, hydrogen bonding, and electrostatic forces. The planar aromatic ring system of acridine compounds is central to their ability to stack between the DNA base pairs, leading to significant structural distortions of the DNA helix, such as unwinding and lengthening. These structural alterations can interfere with critical cellular processes like DNA replication and transcription, forming the basis of the therapeutic effects of many acridine-based drugs.

The binding of acridine compounds to DNA is not a simple, single-step event. Kinetic studies have revealed a multi-step mechanism that often involves an initial electrostatic interaction with the negatively charged phosphate backbone of DNA, followed by the rate-limiting step of insertion of the acridine ring into the DNA core.

dot

Caption: General mechanism of DNA intercalation by acridine compounds.

Quantitative Insights: A Comparative Analysis of Acridine Derivatives

The affinity and thermodynamic profile of DNA intercalation vary significantly among different acridine compounds. These differences are crucial for understanding their biological activity and for the rational design of new therapeutic agents. The following tables summarize key quantitative data for the interaction of proflavine, acridine orange, and quinacrine with DNA.

Table 1: Binding Constants and Gibbs Free Energy of Acridine-DNA Interactions

| Acridine Compound | DNA Source | Method | Binding Constant (K) (M⁻¹) | Gibbs Free Energy (ΔG) (kcal/mol) | Ionic Strength (mM) | Reference(s) |

| Proflavine | Herring Sperm DNA | Cyclic Voltammetry | (2.32 ± 0.41) x 10⁴ | -6.0 | Not Specified | [1] |

| Proflavine | Herring Sperm DNA | UV-Vis Spectroscopy | (2.20 ± 0.48) x 10⁴ | -5.9 | Not Specified | [1] |

| Proflavine | Calf Thymus DNA | Flow Injection Analysis | (1.19 ± 0.09) x 10⁵ | -6.9 | Not Specified | [2] |

| Proflavine | Calf Thymus DNA | Absorption Titration | ≥3.8 x 10⁶ | Not Calculated | 7.5 | [3] |

| Proflavine | Calf Thymus DNA | Absorption Titration | 1.4 x 10⁵ | Not Calculated | 508 | [3] |

| Acridine Orange | Calf Thymus DNA | Spectroscopy | 5 x 10⁴ - 1 x 10⁵ | Not Specified | Not Specified | [4] |

| Quinacrine | Calf Thymus DNA | Various Techniques | One order higher than MB | Not Specified | Not Specified | [5] |

Note: MB refers to Methylene Blue, used as a comparator in the cited study.

Table 2: Thermodynamic Parameters of Acridine-DNA Intercalation

| Acridine Compound | DNA Source | Method | Enthalpy (ΔH) (kcal/mol) | Entropy (TΔS) (kcal/mol) | Heat Capacity (ΔCp) (cal/mol·K) | Reference(s) |

| Proflavine | Calf Thymus DNA | Isothermal Titration Calorimetry | - | - | - | [6] |

| Quinacrine | Calf Thymus DNA | Isothermal Titration Calorimetry | Negative | Positive | -146 | [5] |

| Chloroquine | dA20:T20 duplex | Isothermal Titration Calorimetry | 21 ± 1 | 26 ± 1 | Not Reported | [7] |

Note: The binding of quinacrine to DNA is reported to be favored by both negative enthalpy and positive entropy changes. Chloroquine, another intercalator, shows an endothermic, entropy-driven binding.

Experimental Cornerstones: Protocols for Studying Intercalation

A variety of biophysical techniques are employed to characterize the interaction between acridine compounds and DNA. Below are detailed methodologies for key experiments.

dot

Caption: Experimental workflow for studying DNA-acridine interactions.

UV-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is a fundamental technique to monitor the binding of acridines to DNA. The interaction typically leads to a red shift (bathochromic shift) and a decrease in the molar absorptivity (hypochromism) of the acridine's absorption bands.

Protocol:

-

Sample Preparation: Prepare stock solutions of the acridine compound and DNA in a suitable buffer (e.g., Tris-HCl, phosphate buffer) at a defined pH and ionic strength. The DNA solution should be free of proteins and other contaminants.

-

Titration: In a quartz cuvette, place a fixed concentration of the acridine compound. Sequentially add small aliquots of the DNA stock solution.

-

Measurement: After each addition of DNA, record the UV-Vis spectrum of the solution over the relevant wavelength range (typically 200-600 nm).

-

Data Analysis: Plot the change in absorbance at the acridine's λmax as a function of the DNA concentration. The binding constant (K) can be determined by fitting the data to appropriate binding models, such as the Scatchard plot or by non-linear regression analysis.[8]

Fluorescence Spectroscopy

The intrinsic fluorescence of many acridine compounds is sensitive to their local environment. Intercalation into the DNA double helix often leads to a quenching or enhancement of their fluorescence emission.

Protocol:

-

Sample Preparation: Similar to UV-Vis spectroscopy, prepare stock solutions of the acridine and DNA in a suitable buffer.

-

Titration: Titrate a fixed concentration of the acridine solution with increasing concentrations of DNA.

-

Measurement: After each addition of DNA, record the fluorescence emission spectrum by exciting at the acridine's absorption maximum.

-

Data Analysis: The binding constant can be calculated from the changes in fluorescence intensity using the Stern-Volmer equation or other appropriate binding models. For rapid kinetic studies, a stopped-flow apparatus can be used to measure the change in fluorescence immediately after mixing the acridine and DNA solutions.[9][10][11]

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful tool for studying the conformational changes in DNA upon ligand binding.[12][13][14][15] The intercalation of acridines induces characteristic changes in the CD spectrum of DNA, reflecting the unwinding and distortion of the helix.

Protocol:

-

Sample Preparation: Prepare solutions of DNA and the acridine compound in a CD-compatible buffer (low in chloride ions).

-

Measurement: Record the CD spectrum of the DNA solution in the absence and presence of increasing concentrations of the acridine compound, typically in the far-UV region (200-320 nm).

-

Data Analysis: Analyze the changes in the positive and negative bands of the DNA CD spectrum. These changes provide qualitative and quantitative information about the alterations in DNA helicity and base stacking.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with the binding reaction, providing a complete thermodynamic profile of the interaction in a single experiment.

Protocol:

-

Sample Preparation: Prepare precisely concentrated solutions of the acridine compound and DNA in the same buffer to minimize heat of dilution effects.

-

Titration: Fill the sample cell with the DNA solution and the injection syringe with the acridine solution. A series of small injections of the acridine solution into the DNA solution is performed.

-

Measurement: The heat released or absorbed upon each injection is measured by the calorimeter.

-

Data Analysis: The resulting thermogram is integrated to determine the heat change per injection. Fitting this data to a suitable binding model yields the binding constant (K), the stoichiometry of binding (n), and the enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy of binding (ΔS) can then be calculated using the equation: ΔG = -RTlnK = ΔH - TΔS.[5]

Viscometry

Intercalation causes an increase in the length of the DNA molecule, which can be detected by an increase in the viscosity of the DNA solution.[16][17][18][19]

Protocol:

-

Sample Preparation: Prepare a solution of sonicated, rod-like DNA fragments of a defined length.

-

Measurement: Measure the flow time of the DNA solution in a viscometer in the absence and presence of increasing concentrations of the acridine compound.

-

Data Analysis: The relative viscosity is calculated from the flow times. An increase in relative viscosity upon addition of the acridine compound is indicative of an intercalative binding mode.

Conclusion

The study of DNA intercalation by acridine compounds is a multifaceted field that combines principles of chemistry, biology, and physics. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers to explore these interactions with precision and depth. A thorough understanding of the mechanisms governing acridine-DNA binding is paramount for the development of novel therapeutic agents and for advancing our knowledge of fundamental biological processes. The continued application of the techniques described herein will undoubtedly lead to new discoveries and innovations in the field of drug development and molecular biology.

References

- 1. Electrochemical and spectroscopic studies of the interaction of proflavine with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Determination of the DNA-binding characteristics of ethidium bromide, proflavine, and cisplatin by flow injection analysis: usefulness in studies on antitumor drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and binding of proflavine diazides as functional intercalators for directed assembly on DNA - RSC Advances (RSC Publishing) DOI:10.1039/C3RA43090A [pubs.rsc.org]

- 4. Interactions of acridine orange with double stranded nucleic acids. Spectral and affinity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. DNA intercalation by quinacrine and methylene blue: a comparative binding and thermodynamic characterization study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Mechanism of DNA Intercalation by Chloroquine Provides Insights into Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Application of Stopped-flow Kinetics Methods to Investigate the Mechanism of Action of a DNA Repair Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jove.com [jove.com]

- 11. youtube.com [youtube.com]

- 12. Characterization of DNA structures by circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. creative-biostructure.com [creative-biostructure.com]

- 14. researchgate.net [researchgate.net]

- 15. academic.oup.com [academic.oup.com]

- 16. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]

- 17. Determination of binding mode: intercalation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. moorparkcollege.edu [moorparkcollege.edu]

- 19. researchgate.net [researchgate.net]

In Silico Prediction of 7-Hydroxymethyl-9-methylbenz(c)acridine Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico methodologies for predicting the bioactivity of 7-Hydroxymethyl-9-methylbenz(c)acridine. Given the limited direct experimental data on this specific compound, this document outlines a predictive workflow based on established computational techniques and experimental data from structurally related benz(c)acridine and polycyclic aromatic hydrocarbon (PAH) derivatives. The focus is on predicting potential carcinogenicity, cytotoxicity, and anticancer activity, which are significant bioactivities associated with this class of compounds.

Introduction to this compound

This compound belongs to the family of benz(c)acridines, a class of nitrogen-containing polycyclic aromatic hydrocarbons. Compounds in this family are known for their diverse biological activities, including mutagenicity and carcinogenicity.[1] Experimental studies on related compounds, such as 7-methylbenz(c)acridine, have shown them to be weak carcinogens.[2] The metabolism of these compounds, particularly the formation of dihydrodiol epoxides in the "bay-region," is a critical step in their activation to carcinogenic species.[3][4] The presence of a hydroxymethyl group and a methyl group on the benz(c)acridine scaffold of the target molecule suggests that it may undergo metabolic activation and exhibit cytotoxic and carcinogenic properties. Therefore, in silico prediction of its bioactivity is a crucial first step in assessing its toxicological profile and therapeutic potential.

In Silico Bioactivity Prediction Methodologies

A multi-faceted in silico approach is recommended to predict the bioactivity of this compound. This involves Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity. For this compound, a QSAR model can be developed to predict its carcinogenicity or cytotoxicity based on data from a training set of structurally similar compounds.

Proposed QSAR Workflow:

-

Data Collection: Compile a dataset of benz(c)acridine derivatives with experimentally determined bioactivities (e.g., carcinogenicity, cytotoxicity IC50 values).

-

Molecular Descriptor Calculation: For each molecule in the dataset, calculate a range of molecular descriptors, including constitutional, topological, geometrical, and quantum-chemical descriptors.

-

Model Development: Employ statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms (e.g., random forest, support vector machines) to build the QSAR model.

-

Model Validation: Rigorously validate the model using internal (cross-validation) and external validation techniques to assess its predictive power.

-

Prediction for Target Compound: Use the validated QSAR model to predict the bioactivity of this compound.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This can be used to predict the binding affinity and interaction of this compound with relevant biological targets.

Potential Biological Targets:

-

DNA: Benz(c)acridines are known to intercalate into DNA, which can lead to mutagenicity and carcinogenicity. Docking studies can predict the preferred intercalation mode and binding energy.

-

Cytochrome P450 Enzymes: These enzymes are involved in the metabolic activation of PAHs. Docking can help identify the specific P450 isozymes that are likely to metabolize the target compound.

-

Topoisomerase I and II: Some acridine derivatives are known to inhibit topoisomerases, making them potential anticancer agents.[5]

-

Tubulin: Certain benz(c)acridine-diones have been shown to inhibit tubulin polymerization, another mechanism for anticancer activity.[6][7]

Molecular Docking Protocol:

-

Target Protein Preparation: Obtain the 3D structure of the target protein from a repository like the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Ligand Preparation: Generate the 3D structure of this compound and optimize its geometry.

-

Docking Simulation: Use a docking program (e.g., AutoDock, Glide) to predict the binding pose and affinity of the ligand to the target protein.[8][9]

-

Analysis of Results: Analyze the predicted binding modes, interactions (e.g., hydrogen bonds, hydrophobic interactions), and docking scores to estimate the binding affinity.[8]

Quantitative Data for Related Benz(c)acridine Derivatives

| Compound | MCF-7 (IC50, µM) | A2780 (IC50, µM) | HeLa (IC50, µM) | HepG2 (IC50, µM) | DU145 (IC50, µM) | A549 (IC50, µM) | PC3 (IC50, µM) | LNCaP (IC50, µM) |

| 4c | 15.31 ± 1.12 | >50 | 24.32 ± 1.87 | >50 | 11.75 ± 0.98 | >50 | 9.87 ± 0.76 | 12.43 ± 1.05 |

| 4g | 8.45 ± 0.65 | 10.23 ± 0.89 | 12.87 ± 1.03 | 9.12 ± 0.78 | 7.65 ± 0.54 | 11.34 ± 0.95 | 5.23 ± 0.41 | 6.78 ± 0.59 |

| β-lapachone | 2.13 ± 0.15 | 3.45 ± 0.28 | 4.12 ± 0.33 | 1.87 ± 0.11 | 2.56 ± 0.19 | 3.01 ± 0.24 | 1.54 ± 0.09 | 1.98 ± 0.14 |

| Combretastatin A-4 | 0.012 ± 0.001 | 0.009 ± 0.001 | 0.015 ± 0.002 | 0.021 ± 0.003 | 0.018 ± 0.002 | 0.011 ± 0.001 | 0.008 ± 0.001 | 0.014 ± 0.001 |

Data extracted from a study on novel benzo[c]acridine-diones as potential anticancer agents and tubulin polymerization inhibitors.[6]

Experimental Protocols for In Vitro Validation

In silico predictions should ideally be validated by in vitro experiments. The following are detailed protocols for the Ames test to assess mutagenicity and the MTT assay to determine cytotoxicity.

Ames Test for Mutagenicity

The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.[10][11] It utilizes strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it in their growth medium. The test measures the rate of reverse mutations that restore the ability of the bacteria to synthesize histidine.

Protocol:

-

Strain Selection: Use appropriate Salmonella typhimurium strains (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions).

-

Metabolic Activation: Since many PAHs require metabolic activation to become mutagenic, the test is performed with and without a mammalian liver extract (S9 fraction).[12][13]

-

Exposure:

-

Prepare a series of dilutions of this compound in a suitable solvent (e.g., DMSO).

-

In a test tube, combine the bacterial culture, the test compound dilution, and either the S9 mix or a buffer.

-

Incubate the mixture at 37°C for a short period.

-

-

Plating:

-

Add top agar to the test tube and pour the contents onto a minimal glucose agar plate (lacking histidine).

-

Incubate the plates at 37°C for 48-72 hours.

-

-

Data Analysis:

-

Count the number of revertant colonies on each plate.

-

A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

-

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide to its insoluble formazan, which has a purple color.

Protocol:

-

Cell Culture: Plate cells (e.g., a relevant cancer cell line like HepG2 for liver toxicity) in a 96-well plate and allow them to adhere overnight.[14]

-

Treatment:

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Remove the old medium from the wells and add the medium containing the test compound.

-

Include a negative control (medium with solvent) and a positive control (a known cytotoxic agent).

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition:

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C. This allows viable cells to metabolize the MTT into formazan crystals.[15]

-

-

Solubilization:

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of the solution at a specific wavelength (usually around 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the negative control.

-

Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

-

Visualizations

The following diagrams illustrate key concepts and workflows described in this guide.

Caption: Proposed in silico workflow for predicting the bioactivity of this compound.

Caption: Metabolic activation pathway of polycyclic aromatic hydrocarbons leading to carcinogenicity.

Caption: Potential mechanisms of action for the anticancer activity of this compound.

References

- 1. Radical intensity and carcinogenic activity of benz[c]acridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rat liver microsomal metabolites of 7-methylbenz[c]acridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. High tumorigenicity of the 3,4-dihydrodiol of 7-methylbenz[c]acridine on mouse skin and in newborn mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Benz(c)acridine | C17H11N | CID 9181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Substituted benz[a]acridines and benz[c]acridines as mammalian topoisomerase poisons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of novel benzo[c]acridine-diones as potential anticancer agents and tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. jppres.com [jppres.com]

- 9. Derivatives of 9-phosphorylated acridine as butyrylcholinesterase inhibitors with antioxidant activity and the ability to inhibit β-amyloid self-aggregation: potential therapeutic agents for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 12. academicjournals.org [academicjournals.org]

- 13. Metabolic activation of polycyclic aromatic hydrocarbons to mutagens in the Ames test by various animal species including man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Polycyclic aromatic compounds as anticancer agents: Evaluation of synthesis and in vitro cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 7-Hydroxymethyl-9-methylbenz(c)acridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the qualitative and quantitative analysis of 7-Hydroxymethyl-9-methylbenz(c)acridine. The methodology is based on established principles for the separation of metabolites of benz(c)acridines, offering a reliable protocol for researchers in drug metabolism, toxicology, and pharmaceutical development. It should be noted that while the requested analyte is "this compound," the available scientific literature primarily refers to "7-hydroxymethylbenz(c)acridine" as a metabolite of 7-methylbenz(c)acridine. This protocol is based on the analysis of the latter, and users should verify the exact structure of their target analyte.

A reversed-phase HPLC method has been developed for the separation of various metabolites of 7-methylbenz(c)acridine, including the hydroxymethyl derivative.[1] This technique is crucial for studying the metabolic pathways and kinetics of this class of compounds.

Experimental Protocols

Sample Preparation

Biological samples (e.g., microsomal incubations, plasma, urine) require extraction to isolate the analyte of interest.

-

Materials:

-

Ethyl acetate (HPLC grade)

-